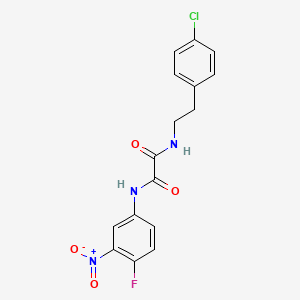

N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide

Description

N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N2: A 4-fluoro-3-nitrophenyl group (3-NO2-4-F-C6H3-), combining electron-withdrawing (nitro) and halogen (fluorine) moieties that influence electronic properties and receptor binding.

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O4/c17-11-3-1-10(2-4-11)7-8-19-15(22)16(23)20-12-5-6-13(18)14(9-12)21(24)25/h1-6,9H,7-8H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUGAGXDYVFIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 4-fluoro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the oxalamide structure. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen gas and palladium on carbon (Pd/C) can be used for the reduction of the nitro group.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

Reduction: Formation of N1-(4-chlorophenethyl)-N2-(4-fluoro-3-aminophenyl)oxalamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

The table below compares key structural features and substituents of related oxalamides:

Key Observations :

- Lipophilicity : The target compound’s 4-chlorophenethyl and nitro groups likely confer higher logP compared to analogues with polar moieties (e.g., methoxy in compound 28 or guanidine in BNM-III-170) .

Antiviral Activity

- Compound 13 (): Exhibits HIV entry inhibition (IC50 < 1 μM) due to its thiazolyl-piperidinyl motif, which mimics CD4-binding site interactions. The target compound lacks this motif but may leverage its nitro group for alternative binding mechanisms .

- BNM-III-170 (): A CD4-mimetic with enhanced antiviral efficacy against HIV-1. Its guanidine group facilitates electrostatic interactions, whereas the target compound’s nitro group may rely on hydrogen bonding .

Antimicrobial Activity

- N,N′-bis-(4-fluoro-3-nitrophenyl)-oxalamide (): Demonstrates broad-spectrum antimicrobial activity. Its bis-aryl structure and nitro groups correlate with membrane disruption or enzyme inhibition, a mechanism possibly shared by the target compound .

Biological Activity

N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, notable for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.

Overview of the Compound

Chemical Structure:

- IUPAC Name: N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide

- Molecular Formula: C16H16ClFN3O4

- CAS Number: 941938-94-9

The compound features a chlorophenethyl group and a fluoro-nitrophenyl group, which are believed to contribute to its unique biological properties.

Synthesis of this compound

The synthesis typically involves the reaction of 4-chlorophenethylamine with 4-fluoro-3-nitrobenzoyl chloride in the presence of a base like triethylamine. The reaction is conducted in dichloromethane under controlled temperature conditions, leading to the formation of the oxalamide structure through an intermediate amide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their function and leading to downstream biological effects.

- Receptor Interaction: It could interact with receptors involved in signaling pathways, potentially modulating physiological responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae, highlighting the potential for developing new antimicrobial agents .

Anticancer Potential

In vitro studies have suggested that oxalamides can possess anticancer properties. The presence of nitro and fluoro groups enhances lipophilicity, potentially improving cell membrane penetration and cytotoxic effects on cancer cells. Further studies are needed to elucidate specific pathways involved in these effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-(4-chlorophenethyl)-N2-(4-fluoro-3-aminophenyl)oxalamide | Amino group instead of nitro | Potentially different biological activity due to amino substitution |

| N1-(4-chlorophenethyl)-N2-(4-fluoro-3-methoxyphenyl)oxalamide | Methoxy group instead of nitro | Changes in electronic properties affecting reactivity |

This comparison illustrates how slight modifications in structure can lead to significant differences in biological activity.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of related compounds demonstrated that derivatives of this compound showed promising results against resistant bacterial strains. The study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize efficacy .

Study 2: Anticancer Research

Another research effort focused on evaluating the cytotoxic effects of oxalamides on various cancer cell lines. Results indicated that compounds with similar structural motifs exhibited selective cytotoxicity, suggesting a potential pathway for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.